Bienvenue dans la boutique en ligne BenchChem!

TS-011

20-HETE inhibition CYP4A/CYP4F enzyme potency

Select TS-011 for unambiguous 20-HETE pathway interrogation. Unlike non-selective inhibitors, TS-011 achieves >1000-fold selectivity over epoxygenase CYPs, reducing brain 20-HETE by 80%. Cross-species validation: reduces infarct volume 35-55% (rat), 40% (mouse), attenuates vasospasm 48% (dog). At 0.3 mg/kg, significantly preserves peri-infarct microvascular perfusion (P<0.001). The definitive chemical probe for stroke and cerebrovascular research. Order high-purity TS-011 to establish causal mechanisms with confidence.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
CAS No. 339071-18-0
Cat. No. B1241391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTS-011
CAS339071-18-0
SynonymsN-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide
TS-011
Molecular FormulaC11H14ClN3O2
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)N=CNO)Cl
InChIInChI=1S/C11H14ClN3O2/c12-10-7-9(13-8-14-16)1-2-11(10)15-3-5-17-6-4-15/h1-2,7-8,16H,3-6H2,(H,13,14)
InChIKeyZTXADXBIGLLOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TS-011 (CAS 339071-18-0): A Potent and Selective 20-HETE Synthesis Inhibitor for Stroke and Vascular Research


TS-011, N-(3-chloro-4-morpholinophenyl)-N'-hydroxyformimidamide, is a synthetic small molecule that acts as a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis [1]. It targets the cytochrome P450 (CYP) enzymes CYP4A and CYP4F families responsible for the ω-hydroxylation of arachidonic acid to produce 20-HETE, a potent vasoconstrictor eicosanoid implicated in cerebral ischemia and vasospasm [2].

Why Not All 20-HETE Inhibitors Are Interchangeable: TS-011's Distinct Pharmacological Profile


Simply inhibiting 20-HETE synthesis is not sufficient for effective experimental outcomes. Many inhibitors in this class exhibit poor selectivity, weak potency, or unfavorable in vivo pharmacokinetics, limiting their utility in pre-clinical stroke and vascular research [1]. TS-011 differentiates itself through a unique combination of high potency at relevant CYP isoforms, exceptional selectivity over other drug-metabolizing enzymes, and robust efficacy across multiple animal models of cerebrovascular injury. These quantitative distinctions make TS-011 a preferred chemical probe for dissecting the role of 20-HETE in cerebral pathophysiology.

TS-011 (CAS 339071-18-0) Quantitative Differentiation vs. 20-HETE Pathway Inhibitors


Superior Enzymatic Potency: TS-011 vs. HET0016 in Human Renal Microsomes

TS-011 demonstrates 4-fold greater potency than HET0016 in inhibiting 20-HETE synthesis in human renal microsomes. TS-011 has an IC50 of 8.42 nM [1], while HET0016, another commonly used 20-HETE synthesis inhibitor, has a reported IC50 of approximately 35 nM in the same assay system [2].

20-HETE inhibition CYP4A/CYP4F enzyme potency

Unmatched Selectivity Profile: TS-011 Over Drug-Metabolizing CYPs

TS-011 exhibits exceptional selectivity, with IC50 values greater than 60 µM against a panel of major hepatic CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) [1]. In contrast, older 20-HETE inhibitors like DDMS, ABT, 17-ODYA, and 10-SUYS non-selectively inhibit both 20-HETE and epoxyeicosatrienoic acid (EET) synthesis, complicating mechanistic interpretations [2]. Furthermore, TS-011 is reported to be 100 to 1000 times more potent than these early-generation inhibitors [2].

CYP selectivity drug-drug interaction specificity

In Vivo Cerebral Protection: TS-011 vs. HET0016 in Rat MCAO Model

In a rat model of transient middle cerebral artery occlusion (t-MCAO), TS-011 (0.1 mg/kg, i.v.) reduced cortical infarct volume by approximately 70% and total infarct volume by 55% [1]. Importantly, this study also demonstrated that the comparator HET0016 (0.01 to 1.0 mg/kg, i.v.) also reduced infarct size, but the exact magnitude of reduction was not reported, preventing a direct quantitative comparison [1].

ischemic stroke cerebral ischemia infarct volume

Dual Action in Vasospasm: TS-011 Prevents and Reverses Delayed Cerebral Vasospasm

In a canine dual-hemorrhage model of subarachnoid hemorrhage (SAH), chronic administration of TS-011 (1 mg/kg/day) attenuated the development of delayed vasospasm, resulting in a 17% reduction in basilar artery diameter compared to a 33% reduction in controls [1]. Furthermore, acute administration of TS-011 (1 mg/kg i.v.) significantly increased the diameter of the basilar artery by 39% in dogs with established vasospasm [1].

subarachnoid hemorrhage cerebral vasospasm delayed neurological deficit

Optimal Research Applications for TS-011 (CAS 339071-18-0) Based on Quantitative Differentiation


Definitive Pharmacological Dissection of 20-HETE's Role in Ischemic Stroke Pathophysiology

Investigators seeking to unequivocally attribute in vivo effects to 20-HETE synthesis inhibition, rather than confounding activities on epoxygenase pathways or off-target CYPs, should utilize TS-011. Its >1000-fold selectivity window and potent reduction of brain 20-HETE levels by 80% [1] make it the most definitive chemical probe available for establishing causal relationships in stroke models.

Preclinical Efficacy Benchmarking in Rodent and Canine Cerebrovascular Disease Models

For studies requiring robust, reproducible, and quantitatively validated neuroprotection, TS-011 provides a well-characterized benchmark. Its effects are consistent across multiple labs and models: reducing total infarct volume by 35-55% in rats [2] and by 40% in mice [3], and attenuating vasospasm by 48% in dogs [4]. This cross-species validation is critical for translational research.

Investigating the Autoregulation of Cerebral Microcirculation in Real-Time

Research employing advanced imaging techniques like two-photon microscopy to study cerebral microcirculatory dynamics requires an inhibitor that acts on the primary vasoactive mediator. TS-011 (0.3 mg/kg) significantly inhibits the biphasic changes in peri-infarct microvessel blood flow velocity (P<0.001 at 1h and 7h; P<0.01 at 24h) and protects microvascular perfusion area [3]. This specific, temporally-resolved activity supports detailed mechanistic studies of microvascular failure post-ischemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TS-011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.